molecular formula C10H17BrO2 B6218986 methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 2743432-08-6

methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No. B6218986
CAS RN: 2743432-08-6
M. Wt: 249.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers” such as boiling point, melting point, and density are not explicitly mentioned in the available resources .

Mechanism of Action

The mechanism of action of “methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers” is not specified in the available resources. As it is for research use only, its mechanism of action may be subject to the specific context of the research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers involves the reaction of cyclohexanone with ethyl 2-bromopropionate followed by reduction and esterification.", "Starting Materials": [ "Cyclohexanone", "Ethyl 2-bromopropionate", "Sodium borohydride", "Methanol", "Concentrated sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl 2-bromopropionate in the presence of concentrated sulfuric acid to form methyl 4-(2-bromopropyl)cyclohexanone.", "Step 2: The resulting product is then reduced using sodium borohydride in methanol to form methyl 4-(2-bromoethyl)cyclohexanone.", "Step 3: The final step involves esterification of the product using methanol and concentrated sulfuric acid to form methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers.", "Step 4: The product is then washed with sodium bicarbonate and dried using magnesium sulfate." ] }

CAS RN

2743432-08-6

Molecular Formula

C10H17BrO2

Molecular Weight

249.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.